Hexadec-8-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76261-03-5 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-8-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h8-9,16H,2-7,10-15H2,1H3 |
InChI Key |
CDLTZHMYSOPNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCC=O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Hexadec 8 Enal
Enzymatic Pathways in De Novo Biosynthesis
The de novo synthesis of hexadec-8-enal is a multi-step process orchestrated by several enzyme families within specialized cells, such as the pheromone glands of certain insects. This pathway begins with common saturated fatty acids and systematically modifies the carbon chain to produce the final aldehyde.
The biosynthesis of C16 aldehydes like this compound typically originates from the ubiquitous saturated fatty acid, palmitic acid (C16:0), or in some cases, from stearic acid (C18:0) followed by chain shortening. Palmitic acid itself is synthesized from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.
In pathways requiring a chain length different from the primary precursor, fatty acyl chain elongation systems are employed. These systems sequentially add two-carbon units from malonyl-CoA to the fatty acyl-CoA substrate. sci-hub.ru This process involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction, effectively extending the carbon chain. While this compound is a C16 aldehyde, its precursors might be derived from shorter or longer fatty acids that are adjusted to the C16 length through these elongation or chain-shortening (β-oxidation) mechanisms. researchgate.net For instance, dietary fatty acids can also serve as precursors, entering the metabolic pool and being channeled into specialized biosynthetic pathways like pheromone production. nih.govnih.gov
Table 1: Key Enzymes in Precursor Synthesis and Elongation
| Enzyme/System | Function | Precursor(s) | Product(s) |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0) |
| Fatty Acid Elongases | Lengthening of the fatty acyl chain | Fatty Acyl-CoA, Malonyl-CoA | Elongated Fatty Acyl-CoA |
A crucial step in the biosynthesis of this compound is the introduction of a double bond at the eighth carbon position (Δ8). This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are highly specific regarding the position and stereochemistry (Z or E) of the double bond they create. google.comgoogle.com
Delta (Δ) desaturases introduce a double bond at a specific position relative to the carboxyl group of the fatty acyl-CoA. google.comgoogle.com The formation of this compound would require a Δ8-desaturase to act on a C16 fatty acyl precursor, such as palmitoyl-CoA. These enzymes are typically membrane-bound and utilize molecular oxygen and NAD(P)H as co-substrates. The process involves an electron transport chain that often includes cytochrome b5. While Δ9, Δ11, and Δ5 desaturases are commonly characterized in insect pheromone biosynthesis, the specific Δ8-desaturase for a C16 chain is a key determinant for producing this compound. researchgate.netsakura.ne.jpuniprot.org The stereochemistry of the resulting double bond (typically cis or Z in insect pheromones) is also strictly controlled by the enzyme's active site architecture. pherobase.com
The final step in the de novo synthesis of this compound is the conversion of the fatty acyl precursor, (Z)-hexadec-8-enoyl-CoA, into an aldehyde. This transformation is primarily accomplished through a reductive pathway.
Fatty Acyl-CoA Reductases (FARs): This is the most common pathway in insect pheromone biosynthesis. A specific FAR enzyme catalyzes the reduction of the fatty acyl-CoA to the corresponding fatty alcohol, hexadec-8-en-1-ol. lu.se This alcohol is then oxidized to the final aldehyde, this compound, by an alcohol dehydrogenase or oxidase. researchgate.netnih.govmdpi.com
Carboxylic Acid Reductases (CARs): Alternatively, some organisms possess Carboxylic Acid Reductases (CARs). These enzymes can directly convert a fatty acid (after cleavage of the CoA) into an aldehyde, bypassing the alcohol intermediate. chemrxiv.org This is an ATP- and NAD(P)H-dependent reaction. chemrxiv.org
Table 2: Enzyme Systems for Aldehyde Formation
| Enzyme/System | Reaction Catalyzed | Intermediate(s) | Final Product |
|---|---|---|---|
| Fatty Acyl-CoA Reductase (FAR) & Alcohol Dehydrogenase/Oxidase | Two-step reduction and oxidation | (Z)-Hexadec-8-en-1-ol | This compound |
Stereospecific Desaturase Systems Governing Double Bond Formation
Metabolic Fate and Biotransformation in Biological Systems
Once synthesized, this compound is subject to metabolic processes that either inactivate it or prepare it for excretion. These biotransformation reactions are essential for regulating its concentration and preventing potential toxicity from aldehyde accumulation. The metabolism generally proceeds through two main routes: oxidation and reduction. slideshare.net
The primary oxidative pathway for aldehydes involves their conversion to the corresponding carboxylic acids. In this case, this compound is oxidized to (Z)-hexadec-8-enoic acid. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes. plos.orgnih.gov
This oxidation is a detoxification step, as carboxylic acids are generally less reactive and easier to excrete than aldehydes. ufba.br The resulting fatty acid can then enter the β-oxidation pathway for complete degradation to acetyl-CoA, which can be used for energy production in the citric acid cycle.
Alternatively, this compound can be metabolized via a reductive pathway.
Reduction to Alcohol: Alcohol dehydrogenases (ADHs) can catalyze the reversible reduction of this compound back to its corresponding alcohol, (Z)-hexadec-8-en-1-ol, using NAD(P)H as a reducing agent. mdpi.com This creates a metabolic link between the aldehyde and its alcohol precursor.
Conjugation Reactions: To increase water solubility and facilitate excretion, the resulting alcohol (or the carboxylic acid from the oxidative pathway) can undergo Phase II conjugation reactions. slideshare.netnih.gov Common conjugation reactions include:
Glucuronidation: An activated form of glucuronic acid is attached to the molecule, catalyzed by UDP-glucuronyltransferases (UGTs).
Sulfation: A sulfonate group is added by sulfotransferases (SULTs).
Glutathione (B108866) Conjugation: The molecule is conjugated with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). mdpi.com
These conjugation reactions render the molecule more polar and hydrophilic, making it readily transportable and excretable from the organism, typically via urine or feces. slideshare.net
Table 3: Mentioned Compound Names
| Compound Name | Chemical Formula | Type |
|---|---|---|
| This compound | C16H30O | Aldehyde |
| Palmitic acid | C16H32O2 | Saturated Fatty Acid |
| Stearic acid | C18H36O2 | Saturated Fatty Acid |
| Acetyl-CoA | C23H38N7O17P3S | Coenzyme |
| Malonyl-CoA | C24H38N7O19P3S | Coenzyme |
| (Z)-Hexadec-8-enoyl-CoA | C37H64N7O17P3S | Acyl-CoA |
| (Z)-Hexadec-8-en-1-ol | C16H32O | Alcohol |
| (Z)-Hexadec-8-enoic acid | C16H30O2 | Carboxylic Acid |
| Glucuronic acid | C6H10O7 | Uronic Acid |
Influence of Lipid Metabolism Enzymes on this compound Turnover
The metabolic turnover of this compound, a long-chain unsaturated aldehyde, is intrinsically linked to the broader pathways of lipid metabolism. Its synthesis and degradation are governed by a series of enzymatic reactions common to fatty acid processing. The concentration of this compound within a cell or tissue is therefore dynamically regulated by the activity of several key classes of lipid-metabolizing enzymes.
The initial steps of biosynthesis often involve the liberation of fatty acid precursors from stored triglycerides by lipases , such as hormone-sensitive lipase (B570770) (HSL) or adipose triglyceride lipase (ATGL). ahajournals.orgnih.gov These enzymes hydrolyze triglycerides to release fatty acids, which can then enter specific biosynthetic pathways. ahajournals.org The precursor fatty acid, likely palmitic acid (C16:0) or a derivative, must first be activated by conversion to its coenzyme A (CoA) ester. This reaction is catalyzed by fatty acyl-CoA synthetases (FACS) or long-chain acyl-CoA synthetases (ACSL), which utilize ATP to attach CoA to the fatty acid. wikipedia.orgscienceopen.com This activation is a critical step, channeling the fatty acid into subsequent modifications.
To introduce the double bond at the C-8 position, a specific fatty acyl-CoA desaturase is required. These enzymes introduce double bonds into the acyl chain at specific locations. cambridge.orgfrontiersin.org The formation of this compound would necessitate a Δ8-desaturase acting on a C16 acyl-CoA precursor. Following desaturation, the resulting hexadecenoyl-CoA is converted to the aldehyde, this compound. This reductive step is catalyzed by a fatty acyl-CoA reductase (FAR) , an enzyme class known to be crucial in the biosynthesis of fatty alcohols and certain insect pheromones. plos.orgnih.gov
Conversely, the degradation or turnover of this compound is primarily managed by aldehyde dehydrogenases (ALDHs) . nih.govfrontiersin.org These enzymes catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids. frontiersin.orgmdpi.com Specifically, fatty aldehyde dehydrogenase (FALDH) is responsible for the oxidation of long-chain aliphatic aldehydes, including those with 16 carbons. nih.govresearchgate.netmhmedical.com This oxidation to hexadec-8-enoic acid is an essentially irreversible step, effectively removing the aldehyde from the metabolic pool and preparing it for further degradation via pathways like β-oxidation. nih.gov Some turnover may also occur via reduction of the aldehyde to its corresponding alcohol, hexadec-8-en-1-ol, by aldehyde reductases or the reversal of alcohol dehydrogenase activity. nih.gov
Table 1: Key Enzymes in the Metabolic Turnover of this compound
| Enzyme Class | Putative Role in this compound Metabolism | General Function |
|---|---|---|
| Lipases (e.g., HSL, ATGL) | Release of C16 fatty acid precursors from triglycerides. | Hydrolyze stored triglycerides into free fatty acids and glycerol. ahajournals.org |
| Fatty Acyl-CoA Synthetases (FACS/ACSL) | Activation of the precursor fatty acid to fatty acyl-CoA. | Catalyze the formation of acyl-CoA from fatty acids and CoA. scienceopen.com |
| Δ8-Desaturase | Introduction of the C-8 double bond into the C16 acyl chain. | Creates a double bond at a specific position in a fatty acyl chain. cambridge.org |
| Fatty Acyl-CoA Reductase (FAR) | Reduction of hexadecenoyl-CoA to form this compound. | Catalyzes the reduction of fatty acyl-CoAs to fatty aldehydes or alcohols. plos.orgnih.gov |
| Fatty Aldehyde Dehydrogenase (FALDH) | Oxidation of this compound to hexadec-8-enoic acid for catabolism. | Catalyzes the NAD+-dependent oxidation of long-chain aldehydes. nih.govmhmedical.com |
| Aldehyde Reductase | Reduction of this compound to hexadec-8-en-1-ol. | Reduces aldehydes to their corresponding primary alcohols. nih.gov |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and molecular level. This control ensures that its production occurs at the appropriate time, in the correct tissues, and in response to specific developmental or environmental signals. The regulation involves complex interactions between gene expression, transcription factors, and specific DNA regulatory elements.
Regulatory Elements and Transcriptional Control Mechanisms
The expression of the biosynthetic genes identified through profiling is controlled by transcription factors that bind to specific DNA sequences known as regulatory elements (e.g., promoters, enhancers) located near the genes. mdpi.comresearchgate.net The control of lipid metabolism genes is complex, involving several families of transcription factors that respond to hormonal, nutritional, and developmental cues. nih.govmdpi.comfoodandnutritionresearch.net
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that activate genes involved in fatty acid and cholesterol synthesis. numberanalytics.comresearchgate.netwikipedia.org SREBP-1c, in particular, preferentially upregulates genes for fatty acid synthesis, including fatty acid synthase and desaturases. nih.govoaepublish.com It is plausible that SREBP-1c plays a role in activating the desaturase and reductase genes required for this compound production, especially under conditions favoring lipogenesis. SREBPs typically bind to Sterol Regulatory Elements (SREs) in the promoter regions of their target genes. researchgate.netwikipedia.org
Peroxisome Proliferator-Activated Receptors (PPARs) are another critical family of nuclear receptors that regulate lipid metabolism. nih.govnumberanalytics.com PPARα, activated by fatty acids themselves, generally induces genes for fatty acid oxidation, while PPARγ is more involved in lipogenesis and adipocyte differentiation. nih.gov The regulation of desaturase genes can be dually controlled by both SREBPs and PPARs, creating a fine-tuned balance between fatty acid synthesis and degradation. researchgate.net
Other transcription factor families, such as Liver X Receptors (LXRs) and basic helix-loop-helix (bHLH) proteins like ChREBP , also contribute to the regulation of lipogenic genes in response to sterol and carbohydrate levels, respectively. foodandnutritionresearch.netnumberanalytics.comscispace.com The coordinated action of these various transcription factors on the regulatory elements of desaturase, reductase, and other accessory genes ensures the precise control of this compound biosynthesis.
Table 3: Potential Transcription Factors and Regulatory Elements in this compound Biosynthesis
| Transcription Factor Family | Specific Factor (Example) | DNA Binding Site (Consensus) | Potential Regulatory Role |
|---|---|---|---|
| SREBP | SREBP-1c | TCACNCCAC (SRE) | Activates transcription of desaturase and other lipogenic genes. researchgate.netwikipedia.org |
| PPAR | PPARα | AGGTCA N AGGTCA (PPRE) | May modulate expression of biosynthetic genes in response to fatty acid levels. nih.govnumberanalytics.com |
| LXR | LXRα | AGGTCA NNNN AGGTCA (LXRE) | Indirectly activates lipogenic genes by inducing SREBP-1c expression. scispace.com |
| bHLH | ChREBP/MLX | CANNTG (E-box) | Activates lipogenic genes in response to high carbohydrate levels. foodandnutritionresearch.net |
Role in Biological Communication Systems
Hexadec-8-enal as a Semiochemical in Insect Chemical Communication
This compound is a fatty acid-derived aldehyde that functions as a semiochemical, a chemical signal that mediates interactions between organisms. medwinpublishers.commdpi.com In the intricate world of insect communication, such compounds are fundamental for survival and reproduction. They are part of a chemical language that can be highly specific and effective over long distances, influencing a range of behaviors. d-nb.info
The specificity of chemical communication in insects is often achieved not by a single unique compound, but by a precise blend of several chemicals. researchgate.net The identity of the compounds (qualitative aspect) and their relative ratios (quantitative aspect) in the blend are critical for ensuring species-specific signaling, preventing cross-attraction between different species. researchgate.netmdpi.com
A prominent example involving a derivative of this compound is the sex pheromone of dermestid beetles in the genus Trogoderma. The compound (Z)-14-methylthis compound has been identified as a key sex pheromone component for females of species like Trogoderma inclusum. jst.go.jp Research has demonstrated a high degree of stereochemical specificity, where the (Z)-isomer of this compound is biologically active in attracting males, while the corresponding (E)-isomer is inactive. This isomeric specificity is a crucial mechanism for ensuring that only males of the correct species are attracted.
While a single component can be the primary attractant, the full behavioral response in many insects requires a multicomponent blend. For instance, in many moth species of the family Tortricidae, (Z)-11-tetradecenyl acetate (B1210297) (Z11-14:Ac) is a common pheromone component. mdpi.com However, species-specificity is maintained by the presence and ratio of other minor compounds. In the case of the tea pest Archips strojny, its pheromone contains Z11-14:Ac and (Z)-11-tetradecen-1-ol (Z11-14:OH). Field trapping assays revealed that the attractiveness of the lure decreases sharply as the proportion of Z11-14:OH increases, indicating its role in modulating the signal. mdpi.com Similarly, studies on mirid bugs of the genus Lygus have shown that species-specific blends of hexyl butyrate, (E)-2-hexenyl butyrate, and (E)-4-oxo-2-hexenal are produced, and all three components are required for maximum attraction of males. researchgate.net These examples highlight the general principle that the precise qualitative and quantitative composition of a pheromone blend is essential for its species-specific function. nih.gov
Table 1: Examples of Aldehydes in Insect Pheromone Blends This table is interactive. Click on headers to sort.
| Species | Compound(s) in Pheromone Blend | Role of the Aldehyde | Reference(s) |
|---|---|---|---|
| Trogoderma inclusum (Dermestid Beetle) | (Z)-14-methylthis compound | Female-produced sex pheromone, attracts males. The (Z)-isomer is active. | , jst.go.jp |
| Plutella xylostella (Diamondback Moth) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenol | Component of a three-part female sex pheromone. | nih.gov |
| Arma chinensis (Predatory Stink Bug) | (E)-2-hexenal, (E)-2-hexen-1-ol, benzaldehyde (B42025), benzyl (B1604629) alcohol | Component of a male-produced aggregation-sex pheromone. | researchgate.net |
| Heliothis armigera (Cotton Bollworm) | (Z)-9-hexadecenal, (Z)-11-hexadecenal | Minor component of the female sex pheromone. | researchgate.net |
Semiochemicals are classified based on whether they mediate communication within a species (intraspecific) or between different species (interspecific).
Intraspecific Signaling: this compound and its derivatives primarily function in intraspecific communication as pheromones. Pheromones are signals that trigger a specific reaction, such as a particular behavior or developmental process, in a receiving individual of the same species. medwinpublishers.com The most well-documented role for this class of compounds is as a sex pheromone, where it is released by one sex (typically the female) to attract the other for mating. jst.go.jp In the case of Trogoderma beetles, (Z)-14-methylthis compound released by females serves as a clear intraspecific signal to attract conspecific males.
Interspecific Signaling: Allelochemicals are signals that act between species. mdpi.com While the primary role of this compound appears to be intraspecific, the chemical channels used by insects are not always private. In some cases, predators or parasitoids can "eavesdrop" on the pheromonal communication of their prey or hosts. These pheromones then act as kairomones—allelochemicals that benefit the receiver (the predator) but are disadvantageous to the emitter (the prey). medwinpublishers.commdpi.com Although specific examples of predators using this compound as a kairomone are not detailed in the provided research, this phenomenon is a recognized principle in chemical ecology. d-nb.info
Pheromones can be categorized by their function, with mating and aggregation pheromones being two major types. medwinpublishers.comnumberanalytics.com
Mating Pheromone: A mating pheromone, or sex pheromone, is released by one sex to attract a suitable mate. numberanalytics.comnih.gov The function of (Z)-14-methylthis compound in Trogoderma beetles is a classic example of a mating pheromone. It is produced by females specifically to attract males for the purpose of reproduction. jst.go.jp
Aggregation Pheromone: An aggregation pheromone attracts individuals of both sexes to a particular location, often for purposes of mating, feeding, or finding shelter. numberanalytics.com These signals are beneficial because they help overcome mate-finding difficulties and can lead to mass attacks on host plants or facilitate group defense. In some species, a single pheromone blend can have a dual function. The predaceous bug Arma chinensis, for example, produces an "aggregation-sex pheromone" that attracts both adult males and females. researchgate.net This blend, which contains the aldehyde (E)-2-hexenal, demonstrates how a chemical signal can serve both to bring the sexes together for mating and to form a larger group. researchgate.net
Interspecific and Intraspecific Signaling Roles
Olfactory Perception Mechanisms of this compound by Organisms
For a volatile chemical like this compound to be detected, it must first reach and activate specific olfactory neurons housed within sensory structures, primarily on the insect's antennae. nih.govnih.gov This process involves a multi-step molecular cascade, beginning with specialized binding proteins and culminating in a neural impulse. nih.govplos.org
The detection of airborne odors by terrestrial animals faces a fundamental challenge: the olfactory receptors are situated in an aqueous environment, yet the odorants they detect are often hydrophobic. wikipedia.org Insects have evolved a sophisticated system to overcome this barrier, involving two key families of proteins: Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs). nih.govwikipedia.org
Odorant Binding Proteins (OBPs): OBPs are small, soluble proteins that are highly concentrated in the fluid (sensillum lymph) surrounding the dendrites of olfactory neurons. plos.orgwikipedia.org Their primary proposed function is to bind to hydrophobic odorant molecules, such as aldehydes, as they enter the sensillum through cuticular pores, and transport them across the aqueous lymph to the olfactory receptors embedded in the neuronal membrane. wikipedia.orgnih.gov This family includes both general odorant binding proteins (GOBPs) and more specialized pheromone binding proteins (PBPs). wikipedia.org
Olfactory Receptors (ORs): Insect olfactory receptors are not G-protein-coupled receptors like those in vertebrates; instead, they are ligand-gated ion channels. nih.gov When an odorant molecule, delivered by an OBP, binds to an OR, it directly causes the ion channel to open, leading to a change in the neuron's membrane potential and the generation of an electrical signal. nih.gov The specificity of the olfactory system relies heavily on the fact that each olfactory neuron typically expresses only one or a very small number of specific ORs, and neurons expressing the same OR project to the same processing center (glomerulus) in the brain's antennal lobe. elifesciences.org
While the specific OBPs and ORs that detect this compound have not been explicitly detailed, research on related compounds provides a clear model for the mechanism. In the moth Helicoverpa armigera, the detection of its primary pheromone component, (Z)-11-hexadecenal, involves specific binding proteins (HarmPBP1 and HarmPBP2) that significantly increase the response of its dedicated olfactory receptor, HarmOR13. nih.gov This demonstrates that the interplay between specific PBPs and ORs is crucial for the sensitive and selective detection of pheromone components. nih.gov
Table 2: Key Proteins in Insect Olfactory Perception
| Protein Type | Location | Function | Reference(s) |
|---|---|---|---|
| Odorant Binding Protein (OBP) | Sensillum Lymph | Binds and transports hydrophobic odorants across the aqueous lymph to the olfactory receptor. | wikipedia.org, plos.org |
| Pheromone Binding Protein (PBP) | Sensillum Lymph (in pheromone-sensitive sensilla) | A specialized type of OBP that binds and transports pheromone components. | wikipedia.org, nih.gov |
| Olfactory Receptor (OR) | Dendritic membrane of Olfactory Sensory Neuron | A ligand-gated ion channel that, upon binding an odorant, opens to generate a neural signal. | nih.gov, nih.gov |
To understand how an insect's nervous system responds to an odor, researchers use several electrophysiological techniques. These methods measure the electrical activity of olfactory neurons when they are stimulated by specific chemical compounds.
Electroantennography (EAG): This technique measures the summed electrical potential from all the olfactory neurons across the entire antenna. It provides a general assessment of the antenna's sensitivity to a given compound. science.gov EAG is often used as a rapid screening tool to identify which compounds in a complex mixture are biologically active. For example, in the predatory bug Arma chinensis, EAG was used to test the components of its pheromone blend. The results showed that the antennae of both males and females responded to the blend's components, with (E)-2-hexenal and benzaldehyde eliciting significantly stronger EAG responses than other chemicals in the mix, identifying them as key active compounds. researchgate.net
Single Sensillum Recording (SSR): Also known as single-cell recording, this is a much more precise technique that involves inserting a recording electrode into an individual olfactory sensillum on the antenna to measure the firing rate (action potentials) of the one to four neurons housed within it. oup.com This method allows researchers to determine the response profile of individual neurons. Studies using SSR have revealed that olfactory sensory neurons (OSNs) can range from being narrowly tuned (responding to only one or a few specific compounds) to broadly tuned (responding to a wider range of chemicals). oup.com For example, a systematic SSR study on the hawkmoth Manduca sexta identified 12 distinct functional classes of sensilla, containing a total of 29 different OSN types, each with its unique response spectrum to a panel of 61 biologically relevant compounds. oup.com This technique provides detailed insight into how the nervous system encodes the identity and intensity of different odors at the peripheral level.
Table 3: Comparison of Neurophysiological Recording Techniques
| Technique | What It Measures | Resolution | Primary Use | Reference(s) |
|---|---|---|---|---|
| Electroantennography (EAG) | Summed potential of many neurons across the whole antenna. | Low (Gross response) | Rapid screening of active compounds; assessing overall antennal sensitivity. | researchgate.net, science.gov |
| Single Sensillum Recording (SSR) | Action potentials from one or a few neurons within a single sensillum. | High (Single-neuron response) | Determining the specific tuning and response characteristics of individual neuron types. | oup.com |
Central Nervous System Processing of this compound Signals
The perception of this compound, like other semiochemicals, initiates a complex cascade of events within an insect's central nervous system (CNS). This process begins at the periphery and culminates in a specific behavioral output. The insect nervous system is a highly organized system responsible for integrating sensory information and controlling behavior. numberanalytics.com
The journey of a this compound signal starts when the molecule makes contact with an insect's antennae. The antennae are covered in specialized sensory organs called sensilla, which house olfactory receptor neurons (ORNs). slideshare.netbritannica.com These neurons are responsible for detecting chemical cues from the environment. slideshare.net When this compound binds to specific olfactory receptors on the cilia of these neurons, it triggers an electrical signal. slideshare.net
This signal travels along the axons of the ORNs to the primary olfactory center in the insect brain: the antennal lobes. numberanalytics.comresearchgate.net The insect brain is the central processing unit, divided into regions including the protocerebrum, deutocerebrum, and tritocerebrum. numberanalytics.com The antennal lobes, located in the deutocerebrum, are composed of distinct spherical structures called glomeruli. numberanalytics.comresearchgate.net Axons from all ORNs that express the same type of olfactory receptor converge onto a single, specific glomerulus. This anatomical arrangement creates a map of odors within the antennal lobes, where a specific compound like this compound would activate a particular set of glomeruli.
From the antennal lobes, the processed olfactory information is relayed by projection neurons to higher brain centers, most notably the mushroom bodies and the lateral horn. researchgate.net The mushroom bodies are critical for olfactory learning and memory, allowing an insect to associate the scent of this compound with a particular resource, mate, or danger. numberanalytics.comresearchgate.net The lateral horn is thought to be involved in processing innate, or unlearned, behavioral responses to odors. The integration of this information ultimately dictates the insect's behavioral response, whether it be attraction, repulsion, feeding, or mating. numberanalytics.comjneurosci.org The entire system, from receptors to higher brain centers, exhibits plasticity, meaning that an organism's response to this compound can be modified by past experiences and the current environmental context. nih.govelifesciences.org
Behavioral Ecology of this compound Mediated Responses
The detection and processing of this compound in the CNS translate into a variety of ecologically significant behaviors that are crucial for the survival and propagation of species.
Modulation of Mating Behavior and Reproductive Success
Chemical signals are a cornerstone of insect reproduction, influencing mate location, courtship, and competition. nih.govresearchgate.netmdpi.com Aldehydes, including various isomers of hexadecenal, are frequently identified as key components of female-produced sex pheromones in many insect species, particularly moths. nih.gov These compounds act as powerful attractants, guiding males to receptive females, often over long distances. nih.govnumberanalytics.com
For instance, in the sugarcane borer, Diatraea saccharalis, a blend containing (Z)-hexadec-9-enal and hexadecanal (B134135) was found to be significantly more effective at eliciting behavioral responses in males in a flight tunnel than a previously identified two-component blend. scielo.br This demonstrates that specific aldehydes are critical for successful mate location. Similarly, (Z)-11-Hexadecenal is a major sex pheromone component for the cotton bollworm, Helicoverpa armigera, and its release triggers a series of neural responses in males that lead directly to mating behavior. The presence and specific ratio of such compounds are crucial; they signal species identity and reproductive status, thereby preventing inter-species mating and ensuring reproductive success. nih.gov The ultimate goal of these chemically-mediated behaviors is to secure the continuation of the insect's own offspring. nih.gov
Table 1: Examples of Hexadecenal and Related Compounds in Insect Mating This table is interactive. You can sort and filter the data.
| Compound | Insect Species | Role | Reference |
|---|---|---|---|
| (Z)-11-Hexadecenal | Helicoverpa armigera (Cotton Bollworm) | Major sex pheromone component, attracts males. | |
| (Z)-hexadec-9-enal | Diatraea saccharalis (Sugarcane Borer) | Component of a four-part pheromone blend that increases male attraction. | scielo.br |
| (Z)-11-hexadecenal | Plutella xylostella (Diamondback Moth) | Component of a three-part sex pheromone blend. | nih.gov |
| General Pheromones | Various Moth Species | Used to attract males and signal reproductive status. | numberanalytics.com |
Influence on Host-Finding, Oviposition, and Feeding Behaviors
For many herbivorous insects, aldehydes are among the volatile organic compounds (VOCs) released by plants that serve as crucial cues for locating hosts for feeding and egg-laying (oviposition). researchgate.netfrontiersin.org The blend of volatiles released by a plant can signal its identity and quality, influencing an insect's choice. frontiersin.org
Research has shown that soil-dwelling insects, such as wireworms, are attracted to a blend of aldehydes, including (E)-hex-2-enal, produced by maize roots, which guides them to the host plant. researchgate.net Similarly, the clover root borer, Hylastinus obscurus, is attracted to E-2-hexenal emitted from the roots of its host, red clover, with females showing a particularly strong response, reflecting their active role in host colonization. researchgate.net
The chemical profile of a host plant also significantly affects oviposition behavior. Female moths of the species Manduca sexta can distinguish between host plants based on the ratio of green leaf volatiles (GLVs), including isomers of hexenyl acetate (a compound structurally related to hexenal). elifesciences.org Changes in these volatile profiles, often induced by prior herbivore feeding, can deter females from laying eggs on a plant that may already be defended or have high competition, thereby influencing the survival of their offspring. elifesciences.orgresearchgate.net Once on the host, the feeding behaviors of piercing-sucking insects can be guided by chemical cues within the plant tissues. mdpi.com
Behavioral Effects of Repellency and Attraction
A single chemical compound can elicit different, and even opposing, behaviors depending on its concentration, the species perceiving it, and the ecological context. eolss.net this compound and related aldehydes are no exception, functioning as both attractants and repellents.
While specific hexadecenal isomers are powerful attractants in the context of mating, other aldehydes can act as repellents. scielo.br For example, laboratory experiments with the rove beetle Philonthus decorus showed that aldehydes as a group had a moderate repellent effect on males. nih.gov The compound trans-2-hexenal (B146799) has been considered for use in "push-pull" agricultural strategies, where a repellent ("push") is used to drive pests away from a crop, while an attractant ("pull") lures them into a trap. oup.com This dual functionality highlights the complexity of chemical communication, where the message conveyed by a compound like this compound is highly context-dependent. The detection of these attractants and repellents occurs via chemoreceptors on the insect's antennae, which then send signals to the brain to trigger the appropriate behavioral response. eolss.netfapesp.br
Role as Defensive Compounds in Arthropods and Other Organisms
Many arthropods, particularly true bugs (Heteroptera), produce defensive secretions to ward off predators. ias.ac.innih.gov These chemical cocktails are often released from specialized scent glands when the insect is disturbed. ias.ac.in Unsaturated aldehydes, including compounds like trans-hex-2-enal, are frequently identified as the primary active components in these defensive secretions. tandfonline.comresearchgate.net
For example, trans-hex-2-enal is a major component of the defensive scent produced by the bug Chrysocoris purpureus and various species of cockroaches. ias.ac.inresearchgate.net The defensive secretion of the guava bug, Vitellus insularis, contains a mixture of compounds including another unsaturated aldehyde, trans-dec-2-enal, which functions as a repellent. tandfonline.com In the milkweed bug Lygaeus equestris, the defensive secretion contains (E)-2-hexenal. nih.gov Interestingly, research suggests there may be a trade-off between an insect's ability to synthesize its own defensive compounds and its ability to sequester defensive chemicals from its host plants. nih.gov The pungent and irritating nature of these aldehydes makes them effective deterrents against a wide range of predators. researchgate.net
Table 2: Examples of Hexenal and Related Aldehydes as Defensive Compounds This table is interactive. You can sort and filter the data.
| Compound | Organism | Function | Reference |
|---|---|---|---|
| trans-hex-2-enal | Polyzosteria spp. (Cockroaches) | Principal component of defensive secretion. | researchgate.net |
| trans-hex-2-enal | Chrysocoris purpureus (Bug) | Component of defensive scent from abdominal glands. | ias.ac.in |
| Unsaturated Aldehydes | Pentatomidae (Stink Bugs) | Active repellent compounds in defensive secretions. | tandfonline.com |
| (E)-2-hexenal | Lygaeus equestris (Milkweed Bug) | Component of metathoracic scent gland defensive secretion. | nih.gov |
Ecological and Evolutionary Context of Hexadec 8 Enal
Co-evolutionary Dynamics in Pheromone-Mediated Interactions and Signal Evolution
The evolution of chemical communication systems, such as those mediated by pheromones like hexadec-8-enal, is a complex interplay of natural and sexual selection. These systems are shaped by the co-evolutionary dynamics between the sender (the organism emitting the signal) and the receiver (the organism responding to it). The specificity of pheromone signals is crucial for reproductive isolation and species recognition. uni-regensburg.de In many insect species, particularly moths, females release a specific blend of pheromone components, and males have evolved highly sensitive and specific olfactory systems to detect these blends. mdpi.comfrontiersin.org
The evolution of these signals is influenced by several factors. For instance, the biosynthetic pathways that produce pheromones often utilize enzymes from primary and secondary metabolism, such as elongases, dehydrogenases, and desaturases, which convert common metabolites like fatty acids into specific pheromone compounds. uni-regensburg.de This connection to fundamental metabolic processes suggests that the evolution of pheromone signals is constrained by the existing biochemical machinery of the organism.
Furthermore, the environment in which communication occurs plays a significant role. The presence of plant volatiles can influence the perception and effectiveness of pheromone signals. In some cases, plant compounds can act synergistically with pheromones, enhancing the male's ability to locate a female. frontiersin.org This suggests a co-evolutionary relationship not just between the sexes of a species, but also with the host plants they inhabit. For example, studies have shown that the presence of certain plant volatiles, like (Z)-3-hexenol, can enhance the response of male moths to the main pheromone component, Z11-hexadecenal. frontiersin.org
The evolution of olfactory circuits in the insect brain is another critical aspect of this co-evolutionary dynamic. mdpi.com The antennal lobe, the primary olfactory center in the insect brain, contains specialized structures for processing pheromone information. frontiersin.org The specificity of olfactory receptor neurons (ORNs) and the subsequent processing of signals in the brain ensure that only the correct blend of pheromone components elicits a behavioral response. mdpi.com This neural and molecular machinery is under strong selective pressure to maintain the integrity of the communication channel, leading to a co-evolutionary "arms race" where changes in the female's pheromone blend are matched by corresponding changes in the male's detection system.
Role of this compound in Plant-Insect Chemical Ecology
The chemical dialogue between plants and insects is a cornerstone of terrestrial ecology, and compounds like this compound can play a role in these intricate interactions. This section explores how insect-derived elicitors can trigger plant defense mechanisms and how herbivory can modulate the plant's own volatile emissions.
Plants are not passive victims of herbivory; they possess a sophisticated defense system that can be activated upon attack. mdpi.comnih.gov This system includes both direct defenses, which directly harm the herbivore, and indirect defenses, which attract the herbivore's natural enemies. nih.govresearchgate.net The induction of these defenses is often triggered by chemical cues from the insect, known as herbivore-associated molecular patterns (HAMPs) or elicitors. tandfonline.com
When an insect feeds on a plant, compounds present in its oral secretions or frass can be recognized by the plant, initiating a cascade of defense responses. tandfonline.com These responses can include the production of toxic secondary metabolites, the reinforcement of cell walls, and the synthesis of defense-related proteins. nih.govgau.edu.bd For example, the presence of certain fatty acid-amino acid conjugates in the oral secretions of lepidopteran larvae is a well-known elicitor of plant defenses.
One of the most fascinating aspects of plant-insect chemical ecology is the ability of plants to alter their volatile organic compound (VOC) emissions in response to herbivory. nih.govfrontiersin.org These herbivore-induced plant volatiles (HIPVs) can serve multiple functions, including repelling other herbivores, attracting predators and parasitoids of the attacking herbivore (indirect defense), and even warning neighboring plants of an impending threat. nih.govschweizerbart.de
The composition of the HIPV blend is often specific to the herbivore species, providing detailed information to the surrounding ecosystem. nih.gov Chewing insects, for instance, can suppress the production of certain green leaf volatiles (GLVs) while stimulating the synthesis of jasmonates. tandfonline.com This modulation is a result of the transcriptional and post-transcriptional reprogramming of genes within the plant's oxylipin pathway. tandfonline.com
Compounds like this compound, as part of an insect's chemical profile, can influence the blend of volatiles a plant releases. The interaction between insect-derived compounds and the plant's defensive machinery can lead to a unique "volatile signature" that is highly informative to other organisms. For example, the release of specific terpenoids and other volatiles by a plant under attack can guide natural enemies to their prey with remarkable precision. nih.gov Research has shown that even different types of damage, such as that caused by different insect species, can result in quantitatively and qualitatively distinct volatile profiles from the same plant species. researchgate.net
Table 1: Examples of Plant Volatile Emissions Modulated by Herbivory
| Plant Species | Herbivore | Induced Volatiles | Ecological Effect |
| Maize (Zea mays) | Spodoptera littoralis | Terpenoids, green leaf volatiles | Attraction of parasitic wasps (e.g., Cotesia marginiventris) nih.gov |
| Lima bean (Phaseolus lunatus) | Tetranychus urticae (spider mites) | Methyl salicylate, terpenoids | Attraction of predatory mites (Phytoseiulus persimilis) |
| Tobacco (Nicotiana tabacum) | Manduca sexta (tobacco hornworm) | (E)-α-bergamotene | Attraction of predators |
| Arabidopsis thaliana | Pieris rapae (cabbage white butterfly) | (E,E)-α-farnesene, other terpenes | Attraction of the parasitoid Cotesia rubecula |
| Tomato (Solanum lycopersicum) | Tuta absoluta | 2-carene, α-pinene, β-phellandrene | Attraction of the predator Macrolophus pygmaeus researchgate.net |
Induction of Plant Defense Responses by Insect-Derived Elicitors
Environmental Fate and Transport of this compound in Ecosystems
The persistence and movement of semiochemicals like this compound in the environment are critical factors determining their ecological impact and efficacy in pest management. This section examines the degradation pathways of this compound and the frameworks used to assess the environmental risks of semiochemicals.
Once released into the environment, semiochemicals are subject to various degradation processes that break them down into other compounds. royalsocietypublishing.org The main pathways for the environmental degradation of organic compounds like this compound are photodegradation, hydrolysis, and microbial degradation.
Photodegradation: Sunlight, particularly ultraviolet (UV) radiation, can provide the energy to break chemical bonds. royalsocietypublishing.org For unsaturated aldehydes like this compound, the double bond and the aldehyde functional group are potential sites for photochemical reactions. The rate of photodegradation can be influenced by environmental factors such as the intensity of sunlight and the presence of photosensitizing agents in the environmental matrix (e.g., water, soil). who.intgeologyscience.ru
Hydrolysis: In the presence of water, the aldehyde group of this compound can undergo hydrolysis. This reaction can be catalyzed by acids or bases present in the environment. However, for long-chain aldehydes, the low water solubility might limit the rate of hydrolysis in aqueous environments. nih.gov
Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. nih.gov Bacteria and fungi can utilize aldehydes as a carbon source, metabolizing them through various enzymatic pathways. For instance, aerobic bacteria can oxidize aldehydes to carboxylic acids, which are then further broken down through pathways like β-oxidation. asm.org The rate of microbial degradation depends on factors such as the microbial population, temperature, moisture, and nutrient availability in the soil or water. nih.gov
Research on the degradation of similar long-chain unsaturated compounds, such as phytol (B49457) and its derivatives, provides insights into the likely fate of this compound. For example, the aerobic bacterial degradation of (E)-phytol involves the transient production of the corresponding aldehyde, (E)-3,7,11,15-tetramethylhexadec-2-enal. asm.org This aldehyde can then be further metabolized.
Due to their biological activity, the use of semiochemicals in agriculture and forestry requires a thorough assessment of their potential environmental impact. europa.eu Regulatory bodies in various regions, such as the European Union, have established guidance documents for the risk assessment of semiochemicals. europa.euctgb.nl
These frameworks typically consider the following aspects:
Identity and Physicochemical Properties: A detailed characterization of the semiochemical, including its chemical structure, molecular weight, vapor pressure, and solubility, is the first step. europa.eu
Environmental Fate and Behavior: This involves studies on the degradation (photodegradation, hydrolysis, biodegradation), mobility, and potential for bioaccumulation of the compound. ctgb.nl The goal is to estimate the predicted environmental concentration (PEC) of the substance.
Ecotoxicological Effects: The potential effects on non-target organisms, including aquatic life (fish, invertebrates), terrestrial organisms (earthworms, beneficial insects), and microorganisms, are evaluated. ctgb.nl This is used to determine the predicted no-effect concentration (PNEC).
Risk Characterization: The risk is characterized by comparing the PEC with the PNEC. If the PEC/PNEC ratio is below a certain threshold, the risk is generally considered to be acceptable. industrialchemicals.gov.au
A key consideration for semiochemicals is their natural occurrence. If the environmental concentrations resulting from their use are within the range of natural background levels, the environmental risk is often considered to be low. europa.euctgb.nl This is a significant advantage of using semiochemicals for pest management compared to conventional synthetic pesticides.
Research Methodologies and Advanced Analytical Techniques for Hexadec 8 Enal
Extraction and Isolation Methodologies from Biological Sources
The initial and critical step in the analysis of Hexadec-8-enal from biological sources, such as insect glandular secretions or plant volatiles, is the efficient extraction and isolation of the compound. The choice of method is dictated by the nature of the source material and the volatility of the target analyte.
Glandular Secretions: Direct extraction from dissected glands is a common approach for obtaining concentrated samples of insect pheromones. researchgate.netantwiki.org This involves macerating the gland in a suitable organic solvent, such as hexane, dichloromethane, or a mixture of solvents. researchgate.netantwiki.orgmdpi.com For instance, in the study of ant pheromones, glands like the Dufour's, mandibular, and metapleural glands are frequently targeted for extraction. researchgate.net The selection of the solvent is crucial to ensure efficient extraction of the lipophilic aldehyde while minimizing the co-extraction of interfering substances.
Plant Volatiles: The analysis of volatile compounds from plants often employs headspace sampling techniques. nih.govfrontiersin.org These methods capture the compounds released into the air by the plant, providing a profile of the emitted volatiles without damaging the plant tissue. nih.gov
Dynamic Headspace Sampling (Purge-and-Trap): In this method, a continuous stream of purified air is passed over the plant material, and the entrained volatiles are trapped on an adsorbent material. frontiersin.org The trapped compounds are then eluted with a solvent or thermally desorbed for analysis. frontiersin.org
Static Headspace Sampling: This technique involves enclosing the plant material in a sealed container and allowing the volatiles to equilibrate in the headspace. A sample of the headspace gas is then collected for analysis. A popular variation is Headspace Solid-Phase Microextraction (HS-SPME) , where a fiber coated with an adsorbent material is exposed to the headspace. nih.govusda.govnih.gov This method is solvent-free, rapid, and sensitive. nih.gov For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber can be used for the extraction of a wide range of plant volatiles. nih.gov
In some cases, solvent extraction of plant tissues is necessary, particularly for less volatile compounds or to obtain a comprehensive profile of all metabolites. nih.govipb.pt However, this can lead to the co-extraction of non-volatile matrix components that may interfere with subsequent analysis. nih.gov
Chromatographic Separation Techniques for Aldehydic Semiochemicals
Due to the complexity of biological extracts, which often contain a multitude of compounds, chromatographic separation is an essential step to isolate this compound and other aldehydic semiochemicals before their identification and quantification.
Gas Chromatography (GC) Coupled with Various Detection Systems
Gas chromatography is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.
Coupling with Mass Spectrometry (GC-MS): This is the most powerful and widely used combination for the identification of volatile compounds. usda.govnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, which can be compared to spectral libraries for identification. nih.gov GC-MS is routinely used in the analysis of insect pheromones and plant volatiles. usda.govnih.govwiley.com
Coupling with Electroantennographic Detection (GC-EAD): This specialized technique is invaluable in pheromone research. The effluent from the GC column is split, with one portion going to a standard detector (like a Flame Ionization Detector or FID) and the other passing over an insect's antenna. wiley.com If a compound eluting from the column is biologically active (i.e., a pheromone), it will elicit an electrical response from the antenna, which is recorded as a peak on the electroantennogram. wiley.com This allows researchers to pinpoint the specific compounds in a complex mixture that are relevant to the insect's sense of smell. wiley.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples, GC×GC offers significantly higher resolving power than conventional one-dimensional GC. nih.govvscht.cz This technique uses two different capillary columns connected in series, providing a much greater separation capacity. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS is a powerful tool for the detailed analysis of essential oils and other complex volatile mixtures. nih.gov
Table 1: Common GC Columns and Conditions for Aldehyde Analysis
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary | Provides high resolution and inertness. |
| Stationary Phase | Non-polar (e.g., DB-5ms) or polar (e.g., DB-Wax) | Separation based on boiling point or polarity, respectively. |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of trace analytes onto the column. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Temperature Program | Ramped temperature increase | Allows for the separation of compounds with a wide range of boiling points. |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors or Derivatives
While GC is ideal for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile precursors, degradation products, or derivatives of this compound. tandfonline.complos.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Analysis of Precursors: The biosynthesis of long-chain aldehydes in insects and plants often involves fatty acid precursors. rsc.org These fatty acids and their derivatives are typically non-volatile and can be effectively separated and quantified using reversed-phase HPLC. researchgate.netnih.gov
Derivatization for Enhanced Detection: To improve the sensitivity and selectivity of detection, especially for compounds lacking a strong chromophore, derivatization with a fluorescent tag can be employed. plos.orgnih.gov For example, carboxylic acid precursors can be tagged with a fluorescent label, allowing for highly sensitive detection using a fluorescence detector (HPLC-FD). plos.org This approach has been successfully used to quantify juvenile hormone precursors in insects at the femtomole level. plos.orgnih.gov
Fractionation of Complex Extracts: HPLC can also be used as a preparative technique to fractionate complex biological extracts prior to GC-MS analysis. nih.gov This can help to reduce the complexity of the sample and remove interfering compounds. Normal-phase HPLC, for instance, has been used to separate essential oil components into different chemical classes before detailed analysis by GC×GC-MS. nih.gov
Table 2: HPLC Parameters for Analysis of Aldehyde Precursors
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column Type | Reversed-phase (e.g., C18) | Separation primarily based on hydrophobicity. |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) | Allows for the elution of compounds with a wide range of polarities. |
| Detector | UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FD), Mass Spectrometer (MS) | Detection based on light absorbance, fluorescence, or mass-to-charge ratio. |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the separation. |
Spectroscopic Characterization and Structure Elucidation
Once a compound of interest has been isolated, spectroscopic techniques are employed to determine its chemical structure, including its molecular weight, elemental composition, and the connectivity of its atoms.
Mass Spectrometry (MS, GC-MS, LC-MS) and Fragmentation Analysis
Mass spectrometry is a fundamental tool for the structural elucidation of organic molecules. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and the structure of the molecule through its fragmentation pattern. github.iomsu.edu
Molecular Ion Peak: In the mass spectrum, the peak corresponding to the intact molecule that has lost one electron is called the molecular ion peak (M+•). acdlabs.com This peak gives the molecular weight of the compound.
Fragmentation Pattern: The excess energy from the ionization process can cause the molecular ion to break apart into smaller, charged fragments. msu.eduacdlabs.com The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce the arrangement of atoms. acdlabs.com For aldehydes, characteristic fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org The fragmentation of the hydrocarbon chain can also provide information about the location of double bonds and branching points. msu.edu
High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules. libretexts.orgcore.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): This technique provides information about the different types of hydrogen atoms in a molecule and their connectivity. Key parameters in a ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton. The aldehyde proton of this compound would appear at a characteristic downfield shift.
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal. libretexts.org
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring protons.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. libretexts.org It is particularly useful for identifying the number of carbon atoms and their chemical environment (e.g., C=O, C=C, CH, CH₂, CH₃).
2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
Stereochemical Assignment: NMR spectroscopy, often in conjunction with chiral derivatizing agents or by comparing data with synthesized stereoisomers, is crucial for determining the stereochemistry of chiral centers and the geometry (E/Z) of double bonds. chemistryviews.orgresearchgate.net For example, the coupling constants between vinylic protons can help to assign the configuration of the double bond in this compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-2-hexenyl butyrate |
| (E)-4-oxo-2-hexenal |
| (Z)-14-Methylthis compound |
| (Z)-3-hexenal |
| 1,8-cineole |
| 4-Methoxy-2-methyl-2-butanethiol |
| cis-vaccenyl acetate (B1210297) |
| Ethyl butanoate |
| Hexyl butyrate |
| oct-1-en-3-one |
| Tricosene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the chemical compound this compound, IR spectroscopy can confirm the presence of its two key functional groups: an aldehyde and a carbon-carbon double bond (alkene).
The aldehyde group (–CHO) in this compound gives rise to two characteristic absorption bands. A strong and prominent C=O (carbonyl) stretching band appears in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. orgchemboulder.comvscht.cz Because this compound has an isolated double bond that is not conjugated to the carbonyl group, its C=O stretch is expected in this typical range. Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which typically shows one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.comvscht.cz The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. vscht.czuobabylon.edu.iq
The alkene functional group (C=C) in the this compound backbone also produces characteristic absorption bands. The C=C stretching vibration for an isolated double bond typically appears as a moderate band in the 1680-1640 cm⁻¹ region. Additionally, the C-H stretching vibration of the hydrogens attached to the double bond (=C-H) occurs at a higher frequency than that of saturated C-H bonds, generally appearing just above 3000 cm⁻¹.
A summary of the expected IR absorption frequencies for this compound is provided in the table below.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde | C=O stretch | 1740-1720 | Strong |
| Aldehyde | C-H stretch | 2830-2695 (often two bands) | Moderate |
| Alkene | C=C stretch | 1680-1640 | Moderate |
| Alkene | =C-H stretch | >3000 | Moderate |
| Alkyl | C-H stretch | 3000-2850 | Strong |
| Data derived from general principles of IR spectroscopy for aldehydes and alkenes. orgchemboulder.comvscht.czuobabylon.edu.iq |
Bioassay Development for Quantifying this compound Behavioral Responses
Olfactometer and Wind Tunnel Bioassays
Olfactometers and wind tunnels are essential laboratory tools for studying the behavioral responses of insects to volatile compounds like this compound. These bioassays allow researchers to quantify attraction, repulsion, or other behavioral changes in a controlled environment.
An olfactometer presents an insect with a choice between different airstreams, each carrying a different odor or a control (clean air). A common design is the Y-tube olfactometer, where an insect walks or flies up a central tube and chooses between two arms, one containing the test compound and the other a control. The choices made by a number of insects are recorded to determine if the compound is an attractant or repellent. For instance, in studies of the clover root borer, Hylastinus obscurus, olfactometers have been used to test behavioral responses to various root volatiles. vscht.cz Similarly, eight-arm olfactometers have been employed to study the responses of ticks to different chemical cues. mdpi.com
A wind tunnel provides a more realistic simulation of how an insect might encounter a pheromone plume in nature. biologists.comnih.gov In a typical setup, a controlled flow of air is passed through a flight chamber. The test compound, such as a synthetic pheromone blend containing a hexadecenal, is released from a point source at the upwind end of the tunnel. biologists.comoup.com The flight behavior of an insect released downwind is then observed and recorded. This can include behaviors like taking flight, upwind flight (anemotaxis), zig-zagging flight patterns, and contact with the pheromone source. biologists.comnih.gov For example, wind tunnel assays have been used to evaluate the attractiveness of synthetic pheromone blends for the diamondback moth, Plutella xylostella, and the noctuid moth, Tyta luctuosa, with hexadecenal being a key component. oup.comscielo.edu.uy In studies of Heliothis zea, males were observed for their flight response towards blends containing (Z)-11-hexadecenal in a wind tunnel. nih.gov
| Bioassay Type | Description | Typical Parameters Measured |
| Y-Tube Olfactometer | An insect is given a choice between two airstreams in a Y-shaped tube. | Percentage of insects choosing the treatment arm vs. the control arm. |
| Multi-Arm Olfactometer | Similar to a Y-tube, but with multiple arms to test several stimuli at once. | Time spent in each arm, first choice, and overall preference. |
| Wind Tunnel | A chamber with a controlled airflow where an insect's flight response to an odor plume is observed. | Wing fanning, take-off, upwind flight, and contact with the odor source. biologists.com |
| This table summarizes common bioassay setups used in insect chemical ecology. |
Field-Based Trapping and Mating Disruption Assays
Field-based assays are crucial for determining the real-world efficacy of a semiochemical like this compound for pest management. These assays can be broadly categorized into trapping for monitoring and population control (mass trapping), and mating disruption.
Field-based trapping involves using traps baited with a synthetic version of the pheromone to attract and capture target insects. iaea.orgcabidigitallibrary.org The effectiveness of different pheromone blends, concentrations, and trap designs can be evaluated by comparing the number of insects caught. iaea.orgbohrium.com For example, field trials have been conducted to optimize pheromone lures for the gram pod borer, Helicoverpa armigera, using blends of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal. iaea.org Similarly, the synthetic sex pheromone of the diamondback moth, Plutella xylostella, which includes a hexadecenal component, has been evaluated in canola fields to monitor its population. scielo.edu.uycabidigitallibrary.org These studies help in developing effective monitoring tools which are essential for integrated pest management (IPM) programs. researchgate.net
Mating disruption is a technique where a large area is permeated with a synthetic pheromone to confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. cabidigitallibrary.orguliege.be The efficacy of mating disruption can be assessed by monitoring several parameters:
Trap shutdown: A significant reduction in the number of males caught in pheromone-baited traps within the treated area compared to an untreated control area.
Mating tables: Using sentinel females (virgin females placed in the field) to determine the percentage of mating that occurs in treated versus untreated plots.
Larval infestation and crop damage: Ultimately, the success of mating disruption is measured by a reduction in the number of larvae and the level of crop damage.
For instance, mating disruption experiments for the diamondback moth have used blends containing (Z)-11-hexadecenal and (Z)-11-hexadecen-1-ol acetate, showing significant reductions in male moth captures and mating by sentinel females. kglmeridian.com
Genomic and Proteomic Approaches in Pheromone Research
Identification and Characterization of Olfactory Receptor Genes and Proteins
The detection of pheromones like this compound at the molecular level is mediated by a suite of proteins, including olfactory receptors (ORs), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs). nih.govplos.org Genomic and proteomic approaches have been instrumental in identifying and characterizing these key players.
Olfactory Receptors (ORs) are transmembrane proteins located on the dendrites of olfactory receptor neurons (ORNs) that bind to specific odorant molecules and initiate a neural signal. The identification of OR genes is often accomplished through transcriptomic analysis of antennal tissue. For example, in Helicoverpa armigera, the olfactory receptor HarmOR13 has been identified as the primary receptor for the major pheromone component, (Z)-11-hexadecenal. biorxiv.orgnih.gov Functional characterization of these receptors can be performed by expressing the OR gene in a heterologous system, such as Xenopus oocytes or modified Drosophila olfactory neurons, and then measuring the response to a panel of potential ligands. mdpi.com This approach has been used to identify ORs for plant volatiles in Cnaphalocrocis medinalis. mdpi.com
Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) are soluble proteins found in the sensillar lymph that are thought to solubilize and transport hydrophobic odorants like pheromones to the ORs. nih.govplos.org These proteins can be identified through proteomic analysis of the sensillar lymph or transcriptomic analysis of the antennae. In H. armigera, three pheromone-binding proteins (PBPs), a subclass of OBPs, are abundantly expressed in the male antennae. biorxiv.org Studies have shown that these PBPs can increase the sensitivity of the corresponding OR to the pheromone. biorxiv.orgnih.gov For instance, both HarmPBP1 and HarmPBP2 have been shown to be involved in the detection of (Z)-11-hexadecenal. nih.gov Similarly, a CSP in the parasitoid wasp Microplitis mediator has been found to bind to (Z)-11-hexadecenal, suggesting a role in host location. plos.org
| Protein Type | Function | Identification Methods |
| Olfactory Receptor (OR) | Binds to specific odorants and initiates a neural signal. | Antennal transcriptome analysis, gene cloning. |
| Odorant-Binding Protein (OBP) | Solubilizes and transports hydrophobic odorants to ORs. | Antennal proteomics and transcriptomics. |
| Chemosensory Protein (CSP) | Similar function to OBPs, involved in chemoreception. | Antennal proteomics and transcriptomics. |
| This table outlines the key proteins involved in pheromone detection and the methods for their identification. |
Transcriptomic and Proteomic Analysis of Pheromone Glands and Sensory Organs
Transcriptomics and proteomics are high-throughput technologies that provide a comprehensive view of gene expression and protein content in a specific tissue at a given time. These approaches have revolutionized the study of pheromone biosynthesis in pheromone glands and pheromone detection in sensory organs like antennae.
Transcriptomic analysis of pheromone glands allows for the identification of genes encoding the enzymes involved in the entire pheromone biosynthetic pathway. nih.govresearchgate.net By comparing the transcriptome of the female pheromone gland with other tissues (e.g., abdominal tissue), researchers can identify genes that are highly upregulated in the gland and are therefore likely involved in producing the pheromone. nih.gov This approach has been used to identify candidate genes for desaturases, fatty acyl-CoA reductases (FARs), and alcohol oxidases in moths like Helicoverpa zea and Maruca vitrata, which produce aldehyde pheromones. nih.govresearchgate.net For example, in H. zea, which uses (Z)-11-hexadecenal, a transcriptomic comparison between the pheromone gland and tarsi helped to identify genes potentially involved in the biosynthesis of this compound. nih.gov Functional characterization of these candidate genes, often through expression in yeast, can then confirm their role in the biosynthetic pathway. nih.gov
Proteomic analysis can be used to identify the proteins present in a particular tissue. In the context of sensory organs, proteomics of the antennae can identify the array of OBPs, CSPs, ORs, and odor-degrading enzymes that are involved in detecting pheromones. frontiersin.org Comparing the proteomes of male and female antennae can reveal sex-specific proteins that are likely involved in pheromone detection.
These genomic and proteomic studies provide a wealth of information that can be used to understand the evolution of pheromone communication and to identify novel targets for pest control.
Application of Bioorthogonal Probes in Investigating Cellular Functions of Aldehydes
The study of endogenous molecules like this compound within the complex environment of a living cell presents significant challenges. Bioorthogonal chemistry offers a powerful toolkit to overcome these hurdles, enabling the specific labeling and visualization of target molecules without interfering with native biochemical processes. wikipedia.org This approach typically involves a two-step process: first, the introduction of a bioorthogonal functional group, or "chemical reporter," into a cellular substrate, and second, the introduction of a probe with a complementary functional group that selectively reacts with the reporter. wikipedia.org
For the study of aldehydes, including long-chain aliphatic aldehydes like this compound, this strategy is particularly effective. Aldehydes and ketones are attractive as bioorthogonal reporters because they are small, can be incorporated into biomolecules, and are relatively inert towards most endogenous functional groups at physiological pH. nih.govnih.gov The unique electrophilic nature of the aldehyde's carbonyl group allows for highly selective reactions with specific nucleophiles, forming the basis of probe design. pnas.org
Principles of Bioorthogonal Probes for Aldehydes
The core principle behind bioorthogonal probes for aldehydes is a chemoselective ligation reaction. This involves the reaction of the aldehyde (the target) with a probe containing a highly reactive, complementary functional group. This reaction must be rapid and specific under physiological conditions (in terms of temperature, pH, and aqueous environment) and its components must not cross-react with other biological molecules. nih.gov
Several bioorthogonal reactions have been developed for this purpose:
Oxime/Hydrazone Formation: This is a classic and widely used bioorthogonal reaction where an aldehyde reacts with a probe containing an alkoxyamine or a hydrazine (B178648) group to form a stable oxime or hydrazone, respectively. scispace.comacs.orgbiosyn.com While effective, these reactions can be slow under physiological conditions and are often pH-sensitive, with optimal performance typically occurring in a slightly acidic environment (pH 5-6), which can be a limitation for intracellular studies. nih.govnih.gov
2-Aminothiophenol (B119425) Ligation: More recent developments include probes based on 2-aminothiophenol. This moiety reacts with exceptional selectivity and rapid kinetics with various types of aldehydes to form a dihydrobenzothiazole. rsc.orgrsc.orgresearchgate.net This reaction is a key component in a new class of "turn-on" fluorescent probes. rsc.orgresearchgate.net
Pictet-Spengler Ligation: This reaction forms a stable carbon-carbon bond by exploiting the bioorthogonal reaction of aldehydes and alkoxyamines to create an intermediate that then undergoes an intramolecular reaction with an indole (B1671886) nucleophile. pnas.org
Wittig Reaction: Stabilized triphenylphosphonium probes can react with aldehydes via the Wittig reaction under aqueous conditions, showing high chemoselectivity for reactive aldehydes over other carbonyls like ketones and sugars. acs.org
These ligation strategies are frequently coupled with reporter molecules, most notably fluorophores, which allow for the visualization and quantification of aldehydes within living systems.
Fluorescent Probes for Aldehyde Detection
Fluorescent probes are powerful tools for studying the spatiotemporal dynamics of molecules in living cells. nih.gov For aldehyde detection, these probes are engineered to change their fluorescent properties upon reaction with the target aldehyde. A common strategy is the "turn-on" mechanism, where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent only after reacting with an aldehyde. nih.gov
This is often achieved by employing a photoinduced electron transfer (PeT) quenching mechanism. acs.org In the unreacted probe, a quenching moiety suppresses the fluorescence of the fluorophore. The bioorthogonal reaction with an aldehyde alters the electronic structure of the probe, disrupting the PeT process and "turning on" the fluorescence. rsc.orgacs.org
Recent advancements have led to the development of tunable fluorescent probes with excitation and emission wavelengths spanning the visible to the near-infrared (NIR) spectrum. rsc.orgresearchgate.net NIR probes (650-900 nm) are particularly advantageous for in vivo imaging as they minimize autofluorescence from native biomolecules, reduce phototoxicity, and allow for deeper tissue penetration. rsc.org
For instance, a series of probes using a 2-aminothiophenol trigger linked to a BODIPY fluorophore has been developed. rsc.orgresearchgate.net These probes demonstrate a significant increase in fluorescence—up to 80-fold—upon reaction with aldehydes, have high quantum yields, and can detect a wide range of aldehyde concentrations (from micromolar to millimolar). rsc.org They have been successfully used to detect both exogenously added and endogenously produced aldehydes in live cells, organoids, and even mouse organs. rsc.orgrsc.orgresearchgate.net
The table below summarizes key characteristics of different bioorthogonal reactions used for aldehyde detection.
| Bioorthogonal Reaction | Probe Moiety | Product | Key Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Oxime/Hydrazone Ligation | Alkoxyamine / Hydrazine | Oxime / Hydrazone | Well-established, stable products. | Slow kinetics at neutral pH; pH-dependent. | nih.govscispace.comacs.org |
| 2-Aminothiophenol Ligation | 2-Aminothiophenol | Dihydrobenzothiazole | Rapid kinetics, high chemoselectivity, suitable for "turn-on" probes. | Newer methodology, less established than oxime ligation. | rsc.orgrsc.org |
| Pictet-Spengler Ligation | Alkoxyamine-Indole | Oxacarboline | Forms a highly stable C-C bond. | Relatively complex multi-step reaction. | pnas.org |
| Aqueous Wittig Reaction | Stabilized Triphenylphosphonium Ylide | Alkene | Highly selective for reactive aldehydes over ketones and sugars. | Reaction efficiency can be dependent on buffer conditions. | acs.org |
The following table provides examples of research findings on fluorescent probes for detecting aldehydes.
| Probe Type | Reaction Mechanism | Key Finding | Reference |
|---|---|---|---|
| FP1 (Formaldehyde Probe 1) | 2-aza-Cope sigmatropic rearrangement | Enabled visualization of formaldehyde (B43269) in live HEK293TN and Neuroscreen-1 cells with high sensitivity and selectivity. | acs.orgcapes.gov.br |
| 3,4-Phenyldiamine-BODIPY Probes | Condensation to form a benzimidazole | Showed a 26-fold increase in fluorescence upon reaction with aliphatic aldehydes (C1-C10) and enabled real-time monitoring in live cells. | nih.gov |
| 4-Amino-3-thiophenol-BODIPY Probes | Formation of dihydrobenzothiazole | Achieved an 80-fold increase in fluorescence, with a tunable emission from visible to NIR, allowing for aldehyde detection in live cells and organoids. | rsc.org |
| Chemoselective Probes on Magnetic Beads | Alkoxime formation | Allowed for the capture and identification of 112 different carbonyl metabolites, including long-chain aldehydes, from human fecal samples. | rsc.orgdiva-portal.org |
While these advanced techniques have been applied to detect a broad range of aldehydes—from formaldehyde to various aliphatic and aromatic aldehydes—specific studies investigating the cellular functions of this compound using these bioorthogonal probes are not prominent in the literature. researchgate.netnih.gov However, the successful application of these probes for other long-chain aliphatic aldehydes suggests their potential utility for tracking this compound and elucidating its currently unknown roles in cellular processes. nih.govnih.gov
Advanced Research Directions and Future Perspectives in Hexadec 8 Enal Studies
Development of Sustainable Pest Management Strategies Utilizing Hexadec-8-enal
The use of synthetic pheromones represents a cornerstone of environmentally friendly pest control. anselfarm.com Unlike broad-spectrum insecticides, pheromones like this compound are species-specific, non-toxic, and effective in minute quantities, leaving no harmful residues on food crops. earlham.ac.ukunl.edu This targeted approach helps preserve biodiversity and ecosystem balance. basf.com Future strategies are focused on making these solutions more robust, accessible, and integrated into modern agricultural practices.
Integrated Pest Management (IPM) is a holistic strategy that combines various pest control methods to manage pest damage with the least possible hazard to people, property, and the environment. epa.gov Semiochemicals are a key component of IPM, used for monitoring pest populations and for direct control through techniques like mating disruption. plantprotection.pl
Monitoring and Decision Making : Pheromone-baited traps are crucial for monitoring pest populations. marketresearchintellect.com They help farmers detect the presence of invasive species and track population densities. dimensionmarketresearch.com This data allows for the establishment of action thresholds—points at which pest levels indicate that control action is necessary—ensuring that interventions are applied only when economically justified. epa.govnih.gov This data-driven approach improves efficiency and reduces the unnecessary use of pesticides. marketresearchintellect.com
Mating Disruption : The primary use of pheromones in direct control is mating disruption. minorusefoundation.org Dispensers release a synthetic pheromone, creating a "cloud" that confuses male insects, preventing them from locating females and mating. basf.comminorusefoundation.org This disruption of the reproductive cycle leads to a decline in the pest population over time. anselfarm.com The high specificity of this method means it does not harm non-target species, including beneficial pollinators. unl.edu
The integration of pheromones into IPM programs enhances the effectiveness of other control methods, such as biological and chemical insecticides, leading to more sustainable and resilient crop protection systems. anselfarm.comnih.gov
The effectiveness of semiochemicals like this compound depends on their stable and controlled release into the environment. However, these compounds are often volatile and susceptible to degradation by UV light and oxidation. researchgate.net To overcome these limitations, research is focused on developing advanced delivery systems.
Microencapsulation : This technique involves enclosing tiny droplets of the pheromone within a protective polymer shell. ijpsjournal.comiglobaljournal.com These microcapsules shield the active ingredient from environmental degradation and allow for a sustained, long-term release. researchgate.netiglobaljournal.com This method can convert liquid pheromones into easy-to-handle powders and prolong their effectiveness in the field. iglobaljournal.comajpsonline.com
Gel Carriers : Gels are three-dimensional polymer networks that can hold and release therapeutic or active molecules in a controlled manner. nih.gov Smart gels can be designed to respond to specific environmental stimuli (like temperature or pH), providing a highly controlled release profile. nih.gov
Other Advanced Formulations : Innovations include nanotechnology-based systems, where nanoparticles encapsulate pheromones for controlled release, and specialized dispensers designed for faster application and optimal crop coverage. minorusefoundation.orgnumberanalytics.com These advanced formulations aim to improve the efficiency, cost-effectiveness, and ease of use of pheromone-based products in large-scale agriculture. marketresearchintellect.com
Table 1: Comparison of Novel Semiochemical Delivery Systems
| Delivery System | Principle | Advantages | Research Focus |
|---|---|---|---|
| Microencapsulation | Pheromone is enclosed in microscopic polymer capsules. ijpsjournal.com | Protects from UV and oxidation; provides sustained, controlled release; converts liquids to powders. researchgate.netiglobaljournal.com | Developing biodegradable shell materials; optimizing release kinetics. researchgate.net |
| Gel Carriers | Pheromone is incorporated into a 3D polymer matrix. nih.gov | High drug loading capacity; biocompatible and biodegradable; can be designed as "smart" systems responsive to stimuli. nih.gov | Creating gels with specific release triggers (e.g., temperature, pH). nih.gov |
| Nanotechnology | Pheromones are encapsulated within nanoparticles. numberanalytics.com | Enhanced longevity and effectiveness through precise, controlled release. numberanalytics.com | Improving nanoparticle stability and scalability for agricultural use. |
| Specialized Dispensers | Innovative physical designs (e.g., Tangler, aerosol emitters). minorusefoundation.org | Reduces labor costs through faster application; ensures effective crop coverage. minorusefoundation.org | Stacking multiple pheromones in a single dispenser to target several pests at once. minorusefoundation.org |
A significant advantage of pheromones is that insects are considered unlikely to develop resistance to them in the same way they do to toxic insecticides. basf.comjaydevchemicals.com This is because the chemical signals are intrinsically linked to the insect's reproductive behavior; a mutation that makes a male insect unable to detect the female's pheromone would be a significant evolutionary disadvantage. agropages.com
However, the widespread and continuous application of synthetic pheromones for mating disruption can exert selection pressure. Research has noted some behavioral adaptations in targeted insect populations. For instance, studies have observed that some female moths in areas with long-term pheromone use began emitting a slightly higher amount of their natural pheromone, potentially as a response to the "noise" created by the synthetic disruptants. nih.gov
Managing this potential for adaptation involves several strategies:
Integrated Approaches : Using pheromones as part of a broader IPM program, rather than as a standalone solution, reduces the selection pressure from any single tactic. mdpi.com
Monitoring for Changes : Continuous monitoring of insect populations can help detect early signs of behavioral shifts or reduced efficacy of pheromone-based controls.
Optimizing Application : Ensuring that pheromone application rates and timing are optimized for maximum disruption can help overcome minor adaptive changes in the target pest population.
While true resistance remains a low probability, understanding and monitoring for behavioral adaptations is a key area of future research to ensure the long-term viability of pheromone-based control strategies. nih.gov
Novel Delivery Systems for Semiochemicals (e.g., Microencapsulation, Gel Carriers)
Chemoinformatics and Computational Modeling of this compound Interactions with Biological Receptors
Understanding how a pheromone like this compound is detected by an insect requires studying its interaction with specific odorant receptors (ORs) in the antennae. ijbs.com Experimentally identifying which ligand binds to which receptor is a time-consuming process. plos.org Chemoinformatics and computational modeling offer powerful in silico tools to accelerate this research.
These computational approaches use the 3D structure of both the ligand (the pheromone) and the receptor protein to predict their interaction. plos.org Molecular docking simulations model how the pheromone molecule fits into the binding pocket of the receptor and calculate a binding affinity score. nih.govresearchgate.net This allows researchers to:
Predict Ligand-Receptor Pairs : Screen large libraries of compounds against a specific receptor to identify potential new attractants or inhibitors. ijbs.com
De-orphanize Receptors : Identify the natural ligands for receptors whose function is unknown. plos.org
Understand Specificity : Analyze the atomic-level interactions to understand why a receptor binds to a specific pheromone component and not to closely related molecules. nih.gov
Recent advances in protein structure prediction have made it possible to generate high-quality models of insect ORs, which are notoriously difficult to study experimentally. ijbs.com This has opened the door to large-scale virtual screening studies that can predict new, behaviorally active compounds. ijbs.combiorxiv.org These computational predictions can then be validated through biological assays, creating an efficient workflow for discovering novel semiochemicals and understanding the fundamental mechanisms of insect olfaction. ijbs.com
Biosynthetic Pathway Engineering for Sustainable and Scalable Production of this compound and Analogues
The chemical synthesis of complex pheromones can be expensive and may involve toxic ingredients, limiting their widespread use in agriculture. earlham.ac.ukera-learn.eu A promising and sustainable alternative is biosynthetic production, where microorganisms or plants are engineered to become "bio-factories" for pheromones. unl.edufrontiersin.org
The biosynthesis of most moth pheromones, including aldehydes like this compound, starts from common fatty acids. oup.comresearchgate.net The natural pathway involves a series of enzymatic steps:
Fatty Acid Synthesis : The creation of saturated fatty acid precursors, typically with 16 or 18 carbon atoms (e.g., Palmitoyl-CoA). frontiersin.orgchalmers.se
Desaturation : Specific desaturase enzymes introduce double bonds at precise locations along the carbon chain. chalmers.se
Chain-Shortening (if necessary) : β-oxidation cycles can shorten the fatty acid chain to the required length. oup.com
Reduction : A Fatty Acyl-CoA Reductase (FAR) converts the fatty acyl-CoA into a fatty alcohol. nih.gov
Oxidation : An alcohol oxidase enzyme converts the fatty alcohol into the final aldehyde pheromone. frontiersin.orgiupac.org
Researchers are harnessing this pathway by introducing the genes for these specific enzymes into host organisms like the yeast Saccharomyces cerevisiae or oilseed plants like Camelina sativa. unl.edufrontiersin.org By engineering the yeast's metabolism to increase the supply of precursor fatty acids and expressing the correct combination of desaturases, reductases, and oxidases, scientists can produce specific pheromone components like (Z)-11-hexadecenal. dtu.dkbiorxiv.org This biotechnological approach offers a low-cost, scalable, and environmentally friendly method for producing insect pheromones, which could significantly expand their use in sustainable agriculture. earlham.ac.uknih.gov
Table 2: Key Enzymes in the Biosynthesis of Aldehyde Pheromones
| Enzyme Class | Function | Role in Pathway | Source Organism for Engineering |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid chains from acetyl-CoA. chalmers.se | Provides the initial C16 or C18 carbon backbone. | Host organism (e.g., Yeast) chalmers.se |
| Fatty Acyl-CoA Desaturase | Introduces double bonds at specific positions in the fatty acid chain. oup.com | Creates the unsaturation characteristic of the specific pheromone. | Insects (e.g., Moths) frontiersin.org |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. nih.gov | Converts the fatty acid precursor to an alcohol intermediate. | Insects (e.g., Helicoverpa armigera) biorxiv.org |
| Alcohol Oxidase | Oxidizes the terminal alcohol group to an aldehyde. iupac.org | Forms the final aldehyde functional group of the pheromone. | Insects (e.g., Heliothis virescens) iupac.org |
Interdisciplinary Research on Complex Chemical Communication Networks Involving Aldehydes
Insect chemical communication is rarely based on a single compound. Instead, it involves complex blends of semiochemicals that convey nuanced information. nih.gov Aldehydes like this compound are often components of these intricate chemical "languages." iupac.org For example, the sex pheromone of the greater wax moth is a blend of nonanal (B32974) and undecanal, while other species use aldehydes as minor components or even as behavioral antagonists that modify the response to the main attractant. mdpi.com
Furthermore, the same chemical signals can be used by different organisms in entirely different contexts. Long-chain aldehydes that function as sex pheromones in many moth species are also being investigated as potential semiochemicals for mammals like the giant panda and the African elephant. frontiersin.org Plants themselves produce a vast array of volatile organic compounds, including aldehydes, in response to herbivore attacks, which can attract predators of the pest insect—a phenomenon known as a "cry for help." nih.govtechscience.com
Understanding these complex networks requires a deeply interdisciplinary approach, integrating several fields of study: researchgate.neteuropa.eu
Chemical Ecology : Studies the structure, function, and evolution of chemical signals in interactions between organisms. rsc.org
Analytical Chemistry : Identifies and quantifies the trace amounts of chemicals present in pheromone blends and plant volatile emissions. researchgate.net
Neurophysiology : Investigates how the insect's olfactory system detects and processes these complex chemical signals. europa.eu
Molecular Biology : Characterizes the genes and proteins (like odorant receptors) involved in chemical perception. europa.eu
Behavioral Biology : Observes how insects respond to different chemical cues and blends in controlled environments like wind tunnels. europa.eu
By combining insights from these diverse fields, researchers can move from studying single compounds to deciphering the complex chemical conversations that structure entire ecosystems. This holistic understanding is essential for developing the next generation of highly effective and ecologically sensitive pest management strategies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for producing Hexadec-8-enal, and how can its purity be validated experimentally?
- Methodological Answer : this compound can be synthesized via oxidation of Hexadec-8-enol using pyridinium chlorochromate (PCC) or through a Wittig reaction between octanal and a C8-ylide. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for molecular identification, coupled with nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., double bond position at C8). Quantify impurities using high-performance liquid chromatography (HPLC) with a refractive index detector .
Q. What spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- FT-IR : To identify aldehyde C=O stretching (~1720 cm⁻¹) and alkene C=C stretching (~1650 cm⁻¹).
- ¹³C NMR : To resolve the aldehyde carbon (~200 ppm) and confirm the double bond position via allylic carbon shifts.
- UV-Vis : To assess conjugation effects if derivatized. Cross-validate results with computational methods (e.g., DFT calculations for spectral simulation) .
Q. How can researchers design a controlled study to investigate this compound’s stability under varying storage conditions?
- Methodological Answer : Use a factorial design with variables such as temperature (4°C, 25°C, 40°C), light exposure (dark vs. UV), and solvent polarity (hexane, ethanol). Monitor degradation via periodic GC-MS sampling. Apply Arrhenius kinetics to predict shelf life and ANOVA to identify significant degradation factors .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s reported reaction kinetics for oxidation or reduction processes?
- Methodological Answer : Conduct a meta-analysis of published kinetic data to identify variables causing discrepancies (e.g., solvent effects, catalyst loading). Replicate experiments under standardized conditions (controlled O₂ levels, inert atmosphere). Use sensitivity analysis to quantify error margins and Bayesian statistics to model probabilistic outcomes .
Q. What experimental and computational strategies can resolve ambiguities in this compound’s stereoelectronic effects during catalytic hydrogenation?
- Methodological Answer : Combine deuterium-labeling experiments with in-situ IR spectroscopy to track hydrogenation intermediates. Perform density functional theory (DFT) calculations to map transition states and compare with experimental kinetic isotope effects (KIE). Validate using enantioselective catalysts (e.g., chiral Ru complexes) to probe stereochemical outcomes .
Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for biological activity studies?
- Methodological Answer : Employ asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal catalysis (e.g., Jacobsen epoxidation). Screen catalysts via high-throughput experimentation (HTE) with Design of Experiments (DoE) software. Analyze enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). Correlate structural motifs with bioactivity using QSAR models .
Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound’s toxicity assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, logistic curves) to fit dose-response data. Apply Akaike Information Criterion (AIC) to compare model fits. For threshold identification, employ benchmark dose (BMD) analysis. Validate with bootstrap resampling to estimate confidence intervals .
Data Analysis and Interpretation
Q. How should researchers handle missing or outlier data in this compound’s thermodynamic property measurements?
- Methodological Answer : Predefine exclusion criteria in the analysis plan (e.g., ±3σ from the mean). Use multiple imputation techniques for missing data, validated via sensitivity analysis. For outliers, apply Grubbs’ test or Dixon’s Q-test. Document all decisions transparently to maintain reproducibility .
Q. What frameworks ensure ethical rigor in publishing conflicting findings about this compound’s environmental persistence?
- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Use COPE guidelines to address disputes, and include limitations sections to contextualize contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
